molecular formula C12H20N4O7 B1336441 H-Gly-Gly-Glu-Ala-OH

H-Gly-Gly-Glu-Ala-OH

Cat. No.: B1336441
M. Wt: 332.31 g/mol
InChI Key: VOPRYFJERIZYDK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Gly-Glu-Ala-OH is a linear tetrapeptide with the sequence Glycine-Glycine-Glutamic Acid-Alanine (Gly-Gly-Glu-Ala). Its structure features a negatively charged glutamic acid (Glu) residue at the third position, which plays a critical role in its conformational and functional properties. The peptide’s backbone amide protons exhibit unique titration shifts due to hydrogen bonding between the Glu carboxylate group and specific amide protons, as demonstrated by 360 MHz ¹H-NMR studies in aqueous solutions . This intramolecular interaction stabilizes specific conformations, distinguishing it from peptides lacking charged residues.

Key studies on this compound have focused on its pH-dependent behavior and conformational dynamics. For instance, Bundi and Wüthrich (1979) utilized amide proton titration shifts to quantify the population of hydrogen-bonded structures in this peptide, revealing that the Glu side chain’s carboxylate group interacts with the amide protons of adjacent residues . Additionally, NMR parameters (chemical shifts, coupling constants) for the tetrapeptide series H-Gly-Gly-X-Ala-OH (where X = Glu) were systematically characterized, highlighting the influence of the Glu residue on neighboring residues Gly² and Ala⁴ .

Properties

Molecular Formula

C12H20N4O7

Molecular Weight

332.31 g/mol

IUPAC Name

(4S)-4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7/c1-6(12(22)23)15-11(21)7(2-3-10(19)20)16-9(18)5-14-8(17)4-13/h6-7H,2-5,13H2,1H3,(H,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1

InChI Key

VOPRYFJERIZYDK-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN

sequence

GGEA

Origin of Product

United States

Comparison with Similar Compounds

H-Gly-Gly-Ala-Gly-OH

  • Sequence : Gly-Gly-Ala-Gly (CAS 23654-88-8).
  • Molecular Weight : 260.25 g/mol .
  • Key Differences : Replacement of Glu with alanine (Ala) eliminates the charged side chain, reducing intramolecular hydrogen bonding. NMR studies suggest a more flexible, random-coil conformation compared to H-Gly-Gly-Glu-Ala-OH .

H-Gly-Gly-Sar-OH

  • Sequence : Gly-Gly-Sar (Sar = sarcosine, N-methylglycine).
  • Molecular Weight : 203.20 g/mol .
  • Key Differences : The N-methyl group in sarcosine introduces steric hindrance, restricting backbone flexibility and altering conformational stability. This contrasts with this compound, where the Glu side chain enhances conformational specificity via electrostatic interactions .

Tetrapeptide Series H-Gly-Gly-X-Ala-OH (X = Asp, Lys, Tyr)

  • Asp-containing analog (H-Gly-Gly-Asp-Ala-OH) :
    • Shorter carboxylate side chain (Asp vs. Glu) reduces hydrogen-bonding strength, leading to weaker conformational stabilization .
    • Lower pKa (~3.9 for Asp vs. ~4.3 for Glu) alters pH-dependent behavior .
  • Lys-containing analog (H-Gly-Gly-Lys-Ala-OH) :
    • Positively charged lysine (Lys) side chain introduces electrostatic repulsion, favoring extended conformations.
    • Higher pKa (~10.5 for Lys) shifts pH sensitivity to basic ranges .

Nonapeptide Analogues (e.g., H-Gly-Arg-Ala-(R-β-HAla)₄-Lys-OH)

  • Structural Features: Incorporation of β-hydroxybutanoate (β-HAla) residues creates a hybrid peptide-polyester backbone, diverging from the all-α-amino acid structure of this compound .
  • Conformational Studies: Molecular dynamics simulations (AMBER 5.0) revealed stabilized helical conformations in nonapeptides, unlike the flexible linear structure of this compound .

Key Research Findings

Table 1: Comparative Analysis of this compound and Analogues

Compound Sequence Molecular Weight (g/mol) Key Residue (X) Conformational Features pKa (X Side Chain)
This compound Gly-Gly-Glu-Ala ~408.3* Glu Stabilized by Glu⁻–amide H-bonding ~4.3 (H₂O)
H-Gly-Gly-Ala-Gly-OH Gly-Gly-Ala-Gly 260.25 Ala Flexible, random coil N/A
H-Gly-Gly-Sar-OH Gly-Gly-Sar 203.20 Sar Restricted flexibility (N-methyl group) N/A
H-Gly-Gly-Asp-Ala-OH Gly-Gly-Asp-Ala ~394.3* Asp Weaker H-bonding (shorter side chain) ~3.9 (H₂O)
H-Gly-Gly-Lys-Ala-OH Gly-Gly-Lys-Ala ~420.4* Lys Extended conformation (charge repulsion) ~10.5 (H₂O)

*Calculated based on amino acid residues and peptide bond formation.

Functional Implications

  • Solubility and Stability: The charged Glu residue in this compound enhances water solubility compared to non-polar analogs like H-Gly-Gly-Ala-Gly-OH.
  • pH Sensitivity : The pKa of the Glu side chain (~4.3) makes this compound responsive to physiological pH changes, a property exploited in drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.